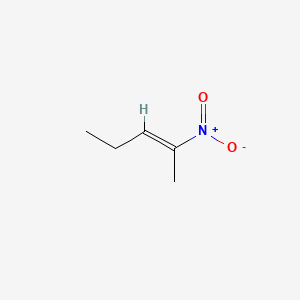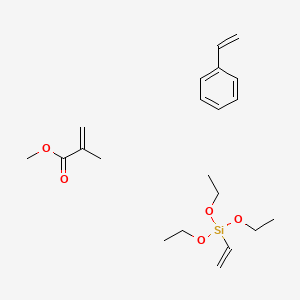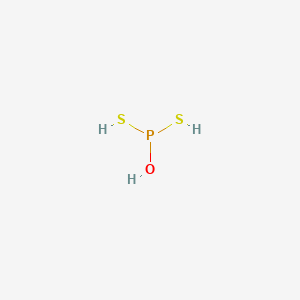
Phosphorodithious acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorodithious acid is a chemical compound that belongs to the class of organophosphorus compounds. It is characterized by the presence of phosphorus and sulfur atoms in its molecular structure. This compound is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphorodithious acid can be synthesized through several methods. One common method involves the reaction of elemental phosphorus with sulfur in the presence of an organic compound. This reaction typically occurs at elevated temperatures and may involve the use of a diluent to control the reaction conditions . Another method involves the alcoholysis or phenolysis of phosphorus pentasulfide, which leads to the formation of this compound diesters .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions of elemental phosphorus and sulfur. The reaction conditions are carefully controlled to ensure the desired product yield and purity. Industrial processes may also involve the use of catalysts and other additives to optimize the reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphorodithious acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of phosphorus and sulfur atoms in the compound’s structure.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions of this compound can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one or more atoms in the compound with other atoms or groups.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phosphorodithioates, while reduction reactions can produce phosphorodithioic esters .
Wissenschaftliche Forschungsanwendungen
Phosphorodithious acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of phosphorodithious acid involves its interaction with molecular targets and pathways in biological systems. The compound can form covalent bonds with proteins and enzymes, leading to the inhibition of their activity. This mechanism is particularly relevant in the context of its use as a pesticide, where it targets specific enzymes in pests .
Vergleich Mit ähnlichen Verbindungen
Phosphorodithious acid can be compared with other similar compounds, such as:
Phosphorodithioic acid, O,O-diethyl ester: This compound has a similar structure but different alkyl groups attached to the phosphorus atom.
Phosphorodithioic acid, O,O,S-trimethyl ester: This compound also contains phosphorus and sulfur atoms but has a different ester configuration.
The uniqueness of this compound lies in its specific chemical properties and reactivity, which make it suitable for a wide range of applications in various fields.
Eigenschaften
CAS-Nummer |
25757-41-9 |
|---|---|
Molekularformel |
H3OPS2 |
Molekulargewicht |
114.13 g/mol |
IUPAC-Name |
phosphorodithious acid |
InChI |
InChI=1S/H3OPS2/c1-2(3)4/h1,3-4H |
InChI-Schlüssel |
ZXRDVSMSMOZCPT-UHFFFAOYSA-N |
Kanonische SMILES |
OP(S)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


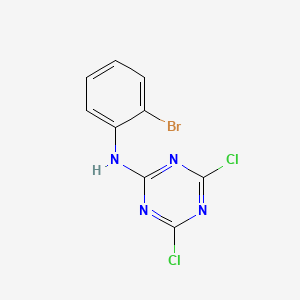

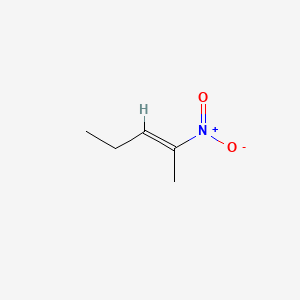
![1,5,8,12,13,15-Hexathiadispiro[5.0.5.3]pentadecane](/img/structure/B14687972.png)



![3,3-Dimethoxybicyclo[2.2.1]heptan-2-one](/img/structure/B14687996.png)
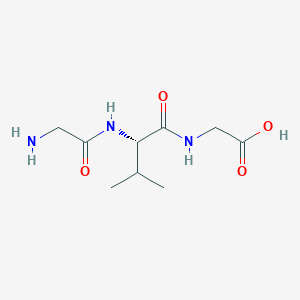
![5-ethyl-5-methyl-4-phenyl-4H-[1,2,4]triazole-3-thione](/img/structure/B14688008.png)

